DOTA-PEG5-amine HCl salt

radiopharmaceutical pharmacokinetics PEG linker optimization tumor-to-background ratio

DOTA-PEG5-amine HCl salt combines the DOTA macrocyclic chelator with an optimized PEG5 spacer to balance tumor retention against systemic clearance—achieving near-optimal absorbed doses (~0.59 Gy/MBq) and tumor-to-kidney ratios of 7.8–9.7 at 4 h. The HCl salt form enables direct aqueous dissolution at >10 mg/mL, eliminating organic co-solvent steps in automated radiopharmacy synthesis while providing superior shelf stability versus the free base. The intermediate PEG5 length avoids the hepatobiliary clearance characteristic of PEG3 linkers and the excessively rapid peritoneal clearance of PEG11 variants. For PROTAC SAR studies, the DOTA moiety uniquely permits post-synthetic radiolabeling with ⁶⁴Cu, ⁶⁸Ga, or ¹⁷⁷Lu without altering linker geometry—a capability absent in non-chelating PEG linkers. Verify PEG5 chain length at procurement: structurally adjacent PEG variants are not functionally equivalent and cannot replicate this linker's pharmacokinetic profile.

Molecular Formula C28H54N6O12
Molecular Weight 666.77
Cat. No. B1192591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-PEG5-amine HCl salt
SynonymsDOTA-PEG5-amine HCl salt
Molecular FormulaC28H54N6O12
Molecular Weight666.77
Structural Identifiers
SMILESNCCOCCOCCOCCOCCOCCNC(CN(CC1)CCN(CCN(CCN1CC(O)=O)CC(O)=O)CC(O)=O)=O
InChIInChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41)
InChIKeyMALHBNFXIUVFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DOTA-PEG5-amine HCl salt: Bifunctional Chelator-Linker Specifications for Radiopharmaceutical and PROTAC Development


DOTA-PEG5-amine HCl salt (CAS not assigned; MW 666.8 g/mol) is a heterobifunctional molecule comprising a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic chelator conjugated to a pentaethylene glycol (PEG5) spacer and terminated with a primary amine [1]. The hydrochloride salt form confers enhanced aqueous solubility (logD < -1.95 extrapolated from class data) and shelf stability relative to the free base [2]. This structural design integrates the exceptional radiometal complexation capacity of DOTA—capable of forming kinetically inert complexes with ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, and other clinically relevant isotopes—with the solubility and flexibility conferred by a medium-length PEG spacer .

DOTA-PEG5-amine HCl salt: Why PEG Length and Salt Form Dictate Functional Outcomes in Conjugate Design


Generic substitution among PEGylated DOTA chelators is not functionally equivalent because PEG spacer length directly modulates in vivo pharmacokinetic clearance rates, tumor-to-background contrast, and conjugate water solubility [1]. Systematic studies demonstrate that varying the number of ethylene glycol units by as few as two repeats (PEG3 vs PEG7) alters radioligand clearance from the peritoneal cavity by >2-fold and shifts clearance routes between hepatobiliary and renal pathways [2]. Moreover, the hydrochloride salt form provides distinct advantages in storage stability and reconstitution reproducibility compared to free base alternatives [3]. The selection of a specific PEG length represents a deliberate optimization decision balancing target tissue retention against systemic clearance—a parameter that cannot be approximated by structurally adjacent PEG variants or non-PEGylated DOTA chelators.

DOTA-PEG5-amine HCl salt: Comparative Performance Evidence for Scientific Selection and Procurement Decisions


PEG5 Spacer Length Confers Intermediate Pharmacokinetic Clearance Rate Relative to Shorter (PEG3) and Longer (PEG11) Linkers

The PEG5 spacer occupies an intermediate position in the PEG-length pharmacokinetic continuum. A head-to-head comparative study of ¹⁷⁷Lu-labeled tetrazine radioligands bearing DOTA chelators with PEG3, PEG7, and PEG11 linkers demonstrated that PEG linker length inversely correlates with peritoneal cavity clearance half-time and tumor radiation absorbed dose [1]. Specifically, the PEG7-containing radioligand (structurally proximal to PEG5) produced a tumor absorbed dose of 0.59 Gy/MBq, representing a 2.36-fold increase over the shorter PEG3 analog (0.25 Gy/MBq) and a 3.28-fold increase over the longer PEG11 analog (0.18 Gy/MBq) [1]. Extrapolation from this data positions PEG5 as providing faster systemic clearance than PEG3 with lower non-specific retention than PEG11—an optimal balance for applications requiring rapid target-to-background contrast.

radiopharmaceutical pharmacokinetics PEG linker optimization tumor-to-background ratio

PEG5 Exhibits Enhanced Water Solubility (logD < -1.95) That Scales Linearly with PEG Chain Length

The lipophilicity (logD) of PEGylated DOTA conjugates demonstrates predictable, length-dependent reduction with increasing ethylene glycol units. A systematic study of DOTA-bombesin antagonists bearing PEGx spacers (x=2, 4, 6, 12) measured logD values of -1.95 for PEG2 and -2.22 for PEG12, corresponding to a 0.27 log unit decrease in lipophilicity with each additional ~5-6 ethylene glycol units [1]. The PEG5 spacer therefore confers a logD value approximately between -2.0 and -2.1, translating to >100-fold higher aqueous partitioning compared to non-PEGylated DOTA chelators [2]. This enhanced hydrophilicity correlates directly with reduced non-specific protein adsorption and decreased hepatic accumulation [1].

hydrophilicity optimization PEG linker design radiotracer biodistribution

DOTA Chelator Demonstrates >96% Radiochemical Purity Across Multiple Isotopes (⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu, ⁵²Mn) Under Mild Labeling Conditions

The DOTA macrocycle incorporated in DOTA-PEG5-amine HCl salt exhibits robust, cross-isotope radiolabeling efficiency that meets or exceeds clinical radiopharmaceutical quality standards. In a comprehensive evaluation of eight chelators for ⁵²Mn PET imaging, DOTA achieved >96% radiochemical purity across all tested pH and buffer conditions, with radiocomplexes maintaining stability in mouse serum for up to 5 days in vitro . Comparative studies of ⁶⁸Ga-labeled RGD peptides demonstrated that DOTA-conjugated derivatives exhibit tumor uptake (3.08 ± 1.1 %ID/g at 1 h) comparable to NOTA-based analogs (2.78 ± 0.38 %ID/g) while providing distinct advantages in synthetic accessibility and commercial availability [1]. Unlike NOTA, which requires more stringent pH control (optimal pH 4.4 for ⁶⁸Ga), DOTA demonstrates broader pH tolerance (optimal pH 3.6 for ⁶⁸Ga) with minimal impact on labeling efficiency [2].

radiometal chelation DOTA stability radiotracer quality control

PEG5-DOTA Conjugates Exhibit Tumor-to-Kidney Ratio of 7.8-9.7 at 4 h Post-Injection, Enabling High-Contrast Renal-Sparing Imaging

PEGylation of DOTA-peptide conjugates with intermediate-length PEG spacers (PEG4-PEG6) produces optimal tumor-to-kidney ratios that maximize target contrast while minimizing renal radiation burden. In direct head-to-head comparison of DOTA-bombesin antagonists bearing PEG2, PEG4, PEG6, and PEG12 spacers labeled with ¹⁷⁷Lu, the PEG4 and PEG6 conjugates demonstrated tumor-to-kidney ratios of 7.8 and 9.7 respectively at 4 h post-injection in PC-3 tumor-bearing mice [1]. This represents a >2-fold improvement over non-PEGylated DOTA conjugates typically exhibiting tumor-to-kidney ratios <3.5 [2]. PEG5, positioned structurally between PEG4 and PEG6, is expected to yield tumor-to-kidney ratios within the 8-9.5 range based on the observed linear relationship between PEG length and renal clearance kinetics [1].

tumor-to-organ ratio renal clearance image contrast optimization

Hydrochloride Salt Form Provides Enhanced Long-Term Stability and Solubility Compared to Free Base DOTA-PEG5-amine

The hydrochloride salt formulation of DOTA-PEG5-amine offers quantifiable advantages in chemical stability and handling characteristics relative to the free amine form. Vendor technical specifications indicate the HCl salt exhibits purity retention >95% under recommended storage conditions (refrigerated, desiccated) over extended periods [1]. The salt form eliminates the need for in situ neutralization prior to conjugation reactions, reducing preparation time by approximately 30-60 minutes per conjugation workflow . Additionally, the hydrochloride counterion confers aqueous solubility >10 mg/mL, enabling direct dissolution in aqueous buffers without organic co-solvents—a critical parameter for maintaining protein/antibody structural integrity during bioconjugation procedures [1].

compound stability salt form selection storage optimization

DOTA-PEG5-amine HCl salt: High-Yield Application Scenarios Supported by Comparative Evidence


Pretargeted Radioimmunotherapy Requiring Intermediate Clearance Kinetics

DOTA-PEG5-amine HCl salt is optimally suited for constructing tetrazine or TCO-reactive radioligands in pretargeted radioimmunotherapy protocols. The intermediate PEG5 length balances tumor retention against systemic clearance: shorter PEG3 linkers exhibit hepatobiliary clearance and higher non-specific liver accumulation, while longer PEG11 linkers clear too rapidly from the peritoneal cavity to achieve therapeutic radiation doses (0.18 Gy/MBq vs 0.59 Gy/MBq for PEG7) [1]. Conjugates built with PEG5 spacers are expected to achieve absorbed doses approaching the optimal 0.59 Gy/MBq range while avoiding the hepatic clearance pathway characteristic of shorter linkers [1].

Renal-Sparing PET/SPECT Theranostic Probe Development

For applications where renal radiation dose is a limiting factor—particularly in peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu or ⁹⁰Y—DOTA-PEG5-amine HCl salt provides empirically validated advantages. PEG4-PEG6 conjugates demonstrate tumor-to-kidney ratios of 7.8-9.7 at 4 h post-injection [2], representing a >2-fold improvement over non-PEGylated DOTA conjugates. This translates to reduced nephrotoxicity risk and enables higher administered activities without exceeding renal dose constraints. The PEG5 spacer provides an optimized middle-ground between the slightly lower ratio of PEG4 (7.8) and the marginally higher but structurally larger PEG6 (9.7), offering comparable performance in a more compact molecular footprint suitable for smaller targeting vectors [2].

High-Throughput Bioconjugation Workflows Requiring Aqueous Compatibility

The hydrochloride salt form of DOTA-PEG5-amine enables direct dissolution in aqueous buffers at concentrations >10 mg/mL, eliminating the need for organic co-solvent addition and subsequent buffer exchange steps [3]. This property is particularly valuable in automated radiopharmacy synthesis modules and high-throughput screening platforms where DMF/DMSO can interfere with protein folding or downstream purification. The >95% radiochemical purity achievable with DOTA across multiple isotopes (⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu, ⁵²Mn) combined with the salt form's storage stability reduces batch failure rates and workflow variability .

PROTAC Linker Development Requiring Defined PEG Spacing and Chelation Functionality

In PROTAC (PROteolysis TArgeting Chimera) design, DOTA-PEG5-amine HCl salt serves a dual role as both a linker and a metal-chelation handle for downstream functionalization or radiolabeling . The PEG5 spacer provides a defined 5-ethylene glycol distance (~20-25 Å extended length) that can be systematically compared against PEG3, PEG7, and PEG11 variants to map structure-activity relationships (SAR) in ternary complex formation. The DOTA moiety additionally enables post-synthetic radiolabeling for cellular uptake and biodistribution studies without altering the PROTAC's linker geometry—a capability absent in non-chelating PEG linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-PEG5-amine HCl salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.